

Technical Support Center: Optimizing Z-Lys(Tos)-ONp Coupling Efficiency

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Compound of Interest

Compound Name: Z-Lys(Tos)-Onp

CAS No.: 16879-94-0

Cat. No.: B612856

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Topic: Troubleshooting Low Coupling Yield with **Z-Lys(Tos)-ONp** Reagent:

-Benzyloxycarbonyl-

-p-toluenesulfonyl-L-lysine 4-nitrophenyl ester Context: Solution-Phase Peptide Synthesis & Manual SPPS

Executive Summary & Reagent Profile[1][2][3][4]

The Core Problem: Users frequently experience low yields with **Z-Lys(Tos)-ONp** due to a "perfect storm" of kinetic and steric factors. Unlike highly reactive modern reagents (e.g., HATU, acid chlorides), the p-nitrophenyl (ONp) ester is a "moderately active" ester. When coupled with the bulky Tosyl protecting group on the Lysine side chain, the electrophilic center is sterically shielded, significantly slowing aminolysis.

The Diagnostic Indicator: The release of p-nitrophenol is your primary visual diagnostic tool.

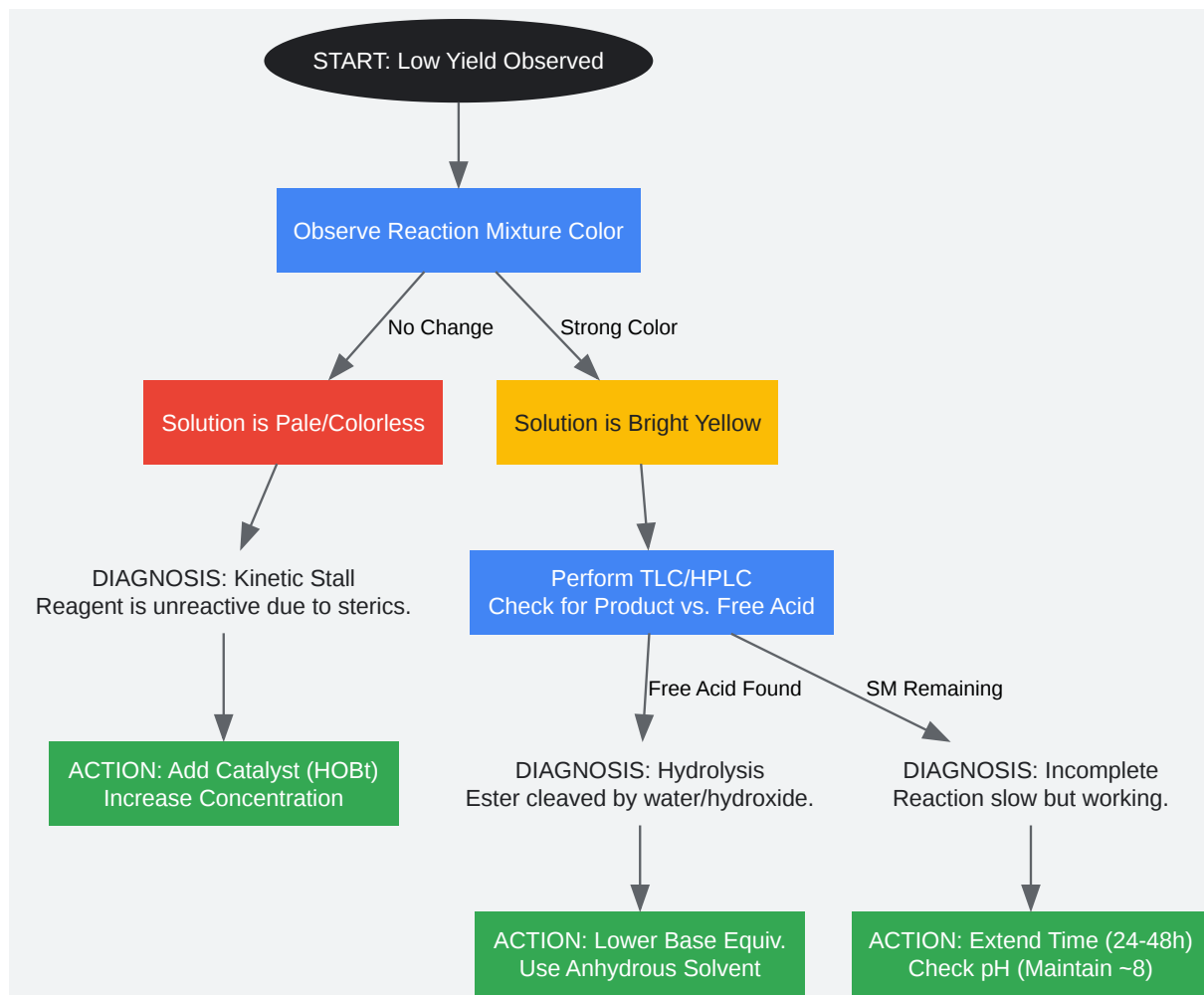
- Yellow Solution: p-Nitrophenol is being released (reaction is proceeding or hydrolyzing).
- Colorless/Pale Solution: Reaction is stalled (kinetic trap).

Reagent Specs & Risk Factors

Feature	Property	Impact on Yield
Activation	p-Nitrophenyl Ester (ONp)	Slow Kinetics: Requires hours/days without catalysis. Prone to hydrolysis if pH > 8.
Side Chain	-Tosyl (Tos)	Steric Hindrance: The bulky sulfonyl group creates a "shield" around the backbone, impeding nucleophilic attack.
Solubility	Hydrophobic Core	Precipitation: Poor solubility in DCM/CHCl ₃ ; requires polar aprotic solvents (DMF/NMP).
Byproduct	p-Nitrophenol	Acidic: The byproduct is weakly acidic; accumulation can drop pH and stall the reaction if not buffered.

Diagnostic Workflow (Interactive Decision Tree)

Before altering your protocol, determine if your low yield is due to Reaction Stalling (Kinetics) or Side Reactions (Hydrolysis).



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Figure 1: Decision tree for diagnosing **Z-Lys(Tos)-ONp** coupling failures based on visual cues (p-nitrophenol release).

Troubleshooting Guides

Issue 1: "The reaction solution remains colorless or very pale."

Diagnosis: Kinetic Stall. The amine nucleophile cannot penetrate the steric shield of the Tosyl group to attack the ONp ester. The Fix: Catalytic Transesterification. You must convert the "moderate" ONp ester into a highly active intermediate in situ.

- Add HOBt (1-Hydroxybenzotriazole): Add 1.0 – 3.0 equivalents of HOBt.
- Mechanism: HOBt attacks the ONp ester first (forming Z-Lys(Tos)-OBt). The OBt ester is less sterically hindered and more reactive toward the amine.
- Solvent Switch: Ensure you are using DMF (Dimethylformamide). DCM (Dichloromethane) often fails to solvate the protected Lysine adequately, causing micro-precipitation.

Issue 2: "The solution turned bright yellow, but I isolated the free acid (Z-Lys(Tos)-OH)."

Diagnosis:Hydrolysis. The ONp ester reacted with water instead of your amine. This occurs if the solvent is "wet" or if the base concentration is too high (promoting hydroxide formation).

The Fix: Moisture & Base Control.

- Dry Solvents: Use anhydrous DMF.
- Base Stoichiometry: If using a salt (e.g., H-Gly-OEt·HCl), use exactly 1.0 equivalent of base (TEA/DIEA) to free the amine. Do not use excess base. Excess base acts as a general base catalyst for hydrolysis.
- Order of Addition: Mix the Amine Salt + Base first, wait 5 minutes, then add the **Z-Lys(Tos)-ONp**. This ensures the free amine is ready to react immediately.

Issue 3: "The product is oily or difficult to crystallize."

Diagnosis:Residual p-Nitrophenol. The byproduct is difficult to remove and contaminates the peptide. The Fix: The Carbonate Wash.

- p-Nitrophenol is water-soluble only at high pH (as the phenolate).
- Wash Protocol: Dissolve crude residue in EtOAc. Wash 3x with 5% NaHCO

or 10% Na

CO

. The aqueous layer must be yellow. Continue washing until the aqueous layer is colorless. Follow with 1M HCl (to remove unreacted amine) and Brine.

Optimized Protocol: The "Yellow Standard" Method

This protocol maximizes yield by balancing kinetics (HOBt) and suppressing hydrolysis.

Reagents:

- A: **Z-Lys(Tos)-ONp** (1.1 equiv)
- B: Amino Component (e.g., H-AA-OR·HCl) (1.0 equiv)
- C: HOBt (anhydrous) (1.0 equiv)
- Base: N-Methylmorpholine (NMM) or DIEA (1.0 equiv per HCl on amine)
- Solvent: Anhydrous DMF (Concentration: 0.2 – 0.5 M)

Step-by-Step:

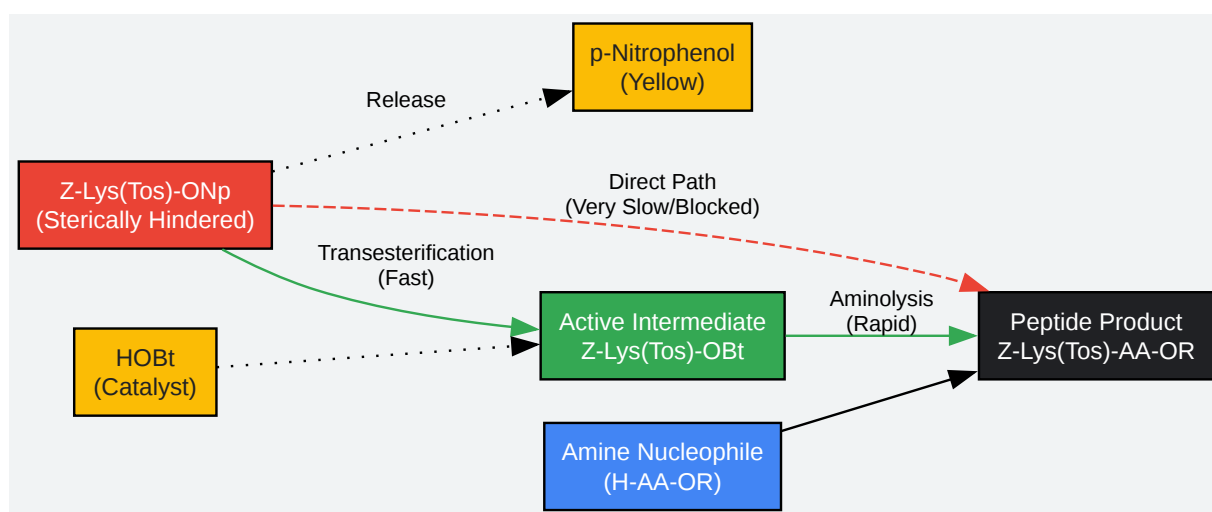
- Activation (Pre-Catalysis): Dissolve A (**Z-Lys(Tos)-ONp**) and C (HOBt) in minimal DMF. Stir for 10 minutes. Why? This pre-forms the active OBt ester.[\[1\]](#)
- Neutralization: In a separate vessel, dissolve B (Amine salt) in DMF. Add Base dropwise. Critical: Verify pH is neutral (wet pH paper: 7-8). Do not overshoot to pH > 9.
- Coupling: Add the Neutralized Amine solution to the Activated Ester solution. Observation: The solution should slowly turn yellow over 1-2 hours.
- Monitoring (The "Yellow Test"):
 - T=1h: Solution should be pale yellow.
 - T=12h: Solution should be bright yellow.
 - Test: Spot on TLC. If UV shows significant ONp ester remaining (low Rf compared to free phenol), add 0.1 equiv more Base.

- Workup: Dilute with EtOAc. Wash vigorously with saturated NaHCO

to remove the yellow p-nitrophenol.

Mechanistic Insight: Why HOBt is Non-Negotiable

The following diagram illustrates the kinetic pathways. Without HOBt, the "Direct Aminolysis" path is blocked by the Tosyl group's bulk. HOBt creates a "Shunt Pathway" via the Active Intermediate.



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Figure 2: The HOBt "Shunt" Mechanism. HOBt bypasses the steric hindrance of the Tosyl group.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: Use Caution. While heat accelerates the reaction, ONp esters are thermally unstable and prone to degradation (releasing p-nitrophenol prematurely). If you must use heat, limit it to 40°C and use the HOBt catalyst method instead of high temperature.

Q: I read that HOBt can remove Tosyl groups. Is my side chain safe? A: Yes, it is safe. This is a common confusion. HOBt can remove imidazole-tosyl groups (on Histidine) [1]. It does not remove sulfonamide-tosyl groups (on Lysine) under coupling conditions. The

-Tos bond requires sodium/liquid ammonia or strong acids (HF) for cleavage [2].

Q: Why not just use Z-Lys(Tos)-OH with HATU/DIEA? A: You certainly can, and it is often higher yielding. However, **Z-Lys(Tos)-ONp** is often used in "fragment condensation" or specific protocols where avoiding the activation of a free acid is desired to prevent racemization of the C-terminal residue. If you are building a simple chain, switching to the free acid + HATU is a valid troubleshooting step.

Q: The reaction turned yellow immediately upon adding base. What happened? A: Premature Hydrolysis. If the color change is instant (seconds), your base concentration was likely too high locally, or your solvent was wet. The ONp ester hydrolyzed before the amine could attack. Ensure dropwise addition of base and use anhydrous solvents.

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